molecular formula C11H14BrNO2 B568086 N-Isopropyl 4-bromo-2-methoxybenzamide CAS No. 1257664-91-7

N-Isopropyl 4-bromo-2-methoxybenzamide

Cat. No. B568086
M. Wt: 272.142
InChI Key: MGDMNUHBCPEELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl 4-bromo-2-methoxybenzamide is a chemical compound with the molecular formula C11H14BrNO2 . It has an average mass of 272.138 Da and a monoisotopic mass of 271.020782 Da . The compound is also known by its IUPAC name, 4-bromo-N-isopropyl-2-methoxybenzamide .


Molecular Structure Analysis

The molecular structure of N-Isopropyl 4-bromo-2-methoxybenzamide consists of an isopropyl group (C3H7) attached to a nitrogen atom, which is part of a benzamide group (C6H5CONH). This benzamide group is substituted at the 4th position by a bromine atom and at the 2nd position by a methoxy group (CH3O) .


Physical And Chemical Properties Analysis

N-Isopropyl 4-bromo-2-methoxybenzamide has a molecular weight of 272.14 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

  • Catalysis and Oxidation Processes : N-isopropyliodobenzamides, similar in structure to N-Isopropyl 4-bromo-2-methoxybenzamide, have been evaluated as catalysts for the oxidation of benzhydrol to benzophenone. This process involves the use of Oxone® as a co-oxidant at room temperature, demonstrating the potential of such compounds in catalytic oxidation reactions with moderate to excellent yields of carbonyl compounds from various alcohols (Yakura et al., 2018).

  • Radiochemistry and Imaging : In the field of radiochemistry, similar compounds have been explored for their potential in imaging applications. For example, derivatives of N-(methoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, which share a similar benzamide moiety, have been synthesized and analyzed for their potential as novel psychoactive substances and for their use in gas chromatography and mass spectrometry analyses (Abiedalla et al., 2021).

  • Antioxidant Properties : The study of nitrogen-containing bromophenols from marine algae revealed compounds with potent radical scavenging activities, including structures similar to N-Isopropyl 4-bromo-2-methoxybenzamide. These compounds showed significant potential as natural antioxidants with applications in food and pharmaceutical industries (Li et al., 2012).

  • Chemical Synthesis : Research has focused on the iron-catalyzed haloamidation of amide-tethered alkynes, using N-methoxybenzamides as acyl nitrene precursors, to produce chloro/bromo-containing compounds efficiently. This illustrates the versatility of benzamide derivatives in synthesizing complex molecular structures (Liu et al., 2021).

properties

IUPAC Name

4-bromo-2-methoxy-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)9-5-4-8(12)6-10(9)15-3/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDMNUHBCPEELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681852
Record name 4-Bromo-2-methoxy-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl 4-bromo-2-methoxybenzamide

CAS RN

1257664-91-7
Record name 4-Bromo-2-methoxy-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257664-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methoxy-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.